![molecular formula C11H22O2 B3051098 Ethyl 2-methyloctanoate CAS No. 30982-02-6](/img/structure/B3051098.png)
Ethyl 2-methyloctanoate
Overview
Description
Ethyl 2-methyloctanoate is a chemical compound with the molecular formula C11H22O2 . It is also known by other names such as Octanoic acid, 2-methyl-, ethyl ester, and 2-Methyloctanoic acid ethyl ester .
Molecular Structure Analysis
The molecular weight of Ethyl 2-methyloctanoate is 186.29 g/mol . The InChI code for the compound is InChI=1S/C11H22O2/c1-4-6-7-8-9-10 (3)11 (12)13-5-2/h10H,4-9H2,1-3H3
. The compound has a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 ester .
Physical And Chemical Properties Analysis
Ethyl 2-methyloctanoate has several computed properties. It has a molecular weight of 186.29 g/mol, an XLogP3-AA of 4, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 8 . The compound also has an Exact Mass and Monoisotopic Mass of 186.161979940 g/mol, a Topological Polar Surface Area of 26.3 Ų, a Heavy Atom Count of 13, and a Complexity of 132 .
Scientific Research Applications
Organic Chemistry
In the field of organic chemistry, Ethyl 2-methyloctanoate is a compound of interest. It has a molecular formula of C11H22O2 and a molar mass of 186.29 . It’s used in various chemical reactions and synthesis processes .
Food Packaging
Ethyl 2-methyloctanoate is used to create coatings and films for food packaging . These coatings and films can help to preserve the quality and extend the shelf life of food products .
Flavor and Fragrance Industry
This compound is found in many fruits, such as peach and grape . Therefore, it’s used in the flavor and fragrance industry to replicate these natural scents and tastes .
Mechanism of Action
Target of Action
Ethyl 2-methyloctanoate is a chemical compound with the formula C11H22O2
Biochemical Pathways
As a chemical compound, it may participate in various chemical reactions, but its role in biological pathways needs further investigation .
Pharmacokinetics
Its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and presence of other chemicals can affect the activity and stability of Ethyl 2-methyloctanoate . .
properties
IUPAC Name |
ethyl 2-methyloctanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h10H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJHQOXWONBAJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340888 | |
Record name | Ethyl 2-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyloctanoate | |
CAS RN |
30982-02-6 | |
Record name | Octanoic acid, 2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30982-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methyloctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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